O-malonylcarnitine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-carboxyacetyl)oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-11(2,3)6-7(4-8(12)13)17-10(16)5-9(14)15/h7H,4-6H2,1-3H3,(H-,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNBLKBZJBJFDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135139 | |
| Record name | 1-Propanaminium, 3-carboxy-2-[(2-carboxyacetyl)oxy]-N,N,N-trimethyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853728-01-5 | |
| Record name | 1-Propanaminium, 3-carboxy-2-[(2-carboxyacetyl)oxy]-N,N,N-trimethyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853728-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanaminium, 3-carboxy-2-[(2-carboxyacetyl)oxy]-N,N,N-trimethyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis, Hydrolysis, and Enzymatic Regulation of O Malonylcarnitine
Biosynthesis of O-Malonylcarnitine via Malonyl-CoA:Carnitine Malonyltransferase (MCMT) Activities and Characteristics
The synthesis of this compound is catalyzed by the transfer of a malonyl group from malonyl-CoA to L-carnitine. This enzymatic activity is attributed to a class of enzymes broadly referred to as carnitine acyltransferases. While a specific enzyme designated as Malonyl-CoA:Carnitine Malonyltransferase (MCMT) is not extensively characterized under this name in the current literature, this function is likely carried out by known carnitine acyltransferases that exhibit broad substrate specificity. The enzyme or enzymes responsible for the synthesis of malonylcarnitine are still not definitively identified.
Mechanistic Characterization of MCMT-like Enzymes
The catalytic mechanism of carnitine acyltransferases, which are presumed to be responsible for this compound synthesis, involves a conserved active site architecture. The catalytic cycle is facilitated by a critical histidine residue within the active site. This residue acts as a general base, abstracting a proton from the 3-hydroxyl group of L-carnitine, thereby activating it for nucleophilic attack on the thioester bond of the acyl-CoA substrate, in this case, malonyl-CoA. The reaction proceeds through a ternary complex involving the enzyme, L-carnitine, and malonyl-CoA. It has been suggested that the substrate, carnitine, may play a role in stabilizing the oxyanion in the reaction intermediate, thus assisting in catalysis.
Substrate Specificity and Kinetic Analysis of Malonyl Transfer to Carnitine
Carnitine acyltransferases, such as carnitine palmitoyltransferase (CPT) and carnitine acetyltransferase (CrAT), are well-known for their role in the transport of fatty acids into the mitochondria for β-oxidation. Malonyl-CoA is a potent allosteric inhibitor of CPT-1, the outer mitochondrial membrane isoform, which regulates the entry of long-chain fatty acids into the mitochondria. This inhibitory role is a key aspect of the regulation of fatty acid oxidation.
While the primary focus of many studies has been on the inhibitory properties of malonyl-CoA, the transfer of the malonyl group to carnitine can occur. If sufficient free carnitine is present in the mitochondria, it can accept acyl groups, including malonyl, to form acylcarnitines like this compound. This process can serve to export potentially harmful or excess acyl groups from the mitochondria.
Kinetic data for the specific transfer of a malonyl group to carnitine is not extensively documented. However, studies on the inhibitory effects of malonyl-CoA on CPT-1 provide insights into the enzyme's affinity for this substrate. For instance, the apparent inhibitory constant (Ki) for malonyl-CoA with rat heart mitochondrial CPT-1 has been reported to be in the micromolar range, indicating a high affinity of the enzyme for malonyl-CoA.
Kinetic Parameters of Malonyl-CoA Interaction with Carnitine Palmitoyltransferase (Outer) from Rat Heart Mitochondria
| Condition | Apparent Ki for Malonyl-CoA (µM) | Reference |
|---|---|---|
| Fed Rats | 0.3 | |
| 48-h-Fasted Rats | 2.5 |
Subcellular Localization and Tissue Distribution of Relevant Transferases
Carnitine acyltransferases are found in various subcellular compartments, which has implications for the site of this compound synthesis.
Mitochondria: CPT-I is located on the outer mitochondrial membrane, while CPT-II is found on the matrix side of the inner mitochondrial membrane. The synthesis of malonyl-CoA itself occurs in the cytosol and on the outer mitochondrial membrane, making these locations plausible sites for this compound formation.
Sarcoplasmic Reticulum: Evidence suggests the presence of a malonyl-CoA-sensitive carnitine acyl-CoA transferase activity in the sarcoplasmic reticulum of canine heart muscle. This indicates that the synthesis of acylcarnitines, potentially including this compound, may also occur in this organelle.
The tissue distribution of these enzymes is widespread, with notable activity in tissues with high fatty acid metabolism, such as the liver, heart, and skeletal muscle.
Subcellular Localization of Carnitine Acyltransferases
| Enzyme | Subcellular Location | Reference |
|---|---|---|
| Carnitine Palmitoyltransferase I (CPT-I) | Outer Mitochondrial Membrane | |
| Carnitine Palmitoyltransferase II (CPT-II) | Inner Mitochondrial Membrane (Matrix Side) | |
| Malonyl-CoA-sensitive Carnitine Acyltransferase | Sarcoplasmic Reticulum (Canine Heart) |
Transcriptional and Post-Translational Regulation of MCMT-like Enzymes
The regulation of the enzymes responsible for this compound synthesis is complex and occurs at multiple levels, primarily through the control of malonyl-CoA availability.
This compound Hydrolase/Esterase Activities
Regulatory Mechanisms Governing this compound Hydrolysis
The hydrolysis of this compound back to L-carnitine and malonyl-CoA is a reversible reaction catalyzed by carnitine acyltransferases, such as carnitine acetyltransferase (CrAT). nih.gov The regulation of this hydrolytic process is primarily governed by the fundamental principles of enzyme kinetics and substrate availability. The direction of the reaction—synthesis or hydrolysis—is influenced by the intracellular concentrations of the reactants and products.
Key factors influencing the rate of this compound hydrolysis include:
Concentration of this compound: Higher concentrations of the substrate will drive the hydrolytic reaction forward, assuming the enzyme is not saturated.
Availability of Coenzyme A (CoA): As a necessary co-substrate for the reverse reaction (synthesis), high levels of free CoA can inhibit net hydrolysis. nih.gov
Concentrations of Malonyl-CoA and L-carnitine: Elevated levels of the products (malonyl-CoA and L-carnitine) can lead to product inhibition of the hydrolytic reaction or drive the reverse synthetic reaction.
Intermediary Metabolic Connections to Malonyl-CoA Synthesis and Degradation
The cellular pool of this compound is directly dependent on the availability of its precursor, malonyl-CoA. Malonyl-CoA is a pivotal metabolic intermediate that serves as a building block for fatty acid synthesis and as a potent regulator of fatty acid oxidation. portlandpress.comwikipedia.org Consequently, the enzymes that control the synthesis and turnover of malonyl-CoA are the primary determinants of this compound levels. The balance between the activities of Acetyl-CoA Carboxylase (ACC), which produces malonyl-CoA, and Malonyl-CoA Decarboxylase (MCD), which degrades it, dictates the substrate availability for this compound formation. diabetesjournals.org
Acetyl-CoA Carboxylase (ACC) and Malonyl-CoA Production
Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in the synthesis of malonyl-CoA. frontiersin.org It catalyzes the irreversible, ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. wikipedia.org In mammals, two main isoforms of this enzyme exist, ACC1 and ACC2, which differ in their cellular location and primary metabolic roles. frontiersin.org
ACC1: Located in the cytoplasm, ACC1 is highly expressed in lipogenic tissues like the liver and adipose tissue. frontiersin.org The malonyl-CoA it produces is the primary substrate for fatty acid synthase (FASN) in the de novo synthesis of fatty acids. frontiersin.org
ACC2: This isoform is found on the outer mitochondrial membrane, predominantly in oxidative tissues such as the heart and skeletal muscle. frontiersin.org The malonyl-CoA produced by ACC2 primarily functions to regulate fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT-1). frontiersin.org
Table 1: Regulation of Acetyl-CoA Carboxylase (ACC) Activity
| Regulatory Factor | Type | Effector Molecule/Signal | Effect on ACC Activity | Metabolic Consequence |
| Allosteric Regulation | Activation | Citrate | Increases portlandpress.comalmerja.com | Promotes polymerization and activation of ACC, signaling ample acetyl-CoA for fatty acid synthesis. |
| Allosteric Regulation | Inhibition | Long-chain fatty acyl-CoAs (e.g., Palmitoyl-CoA) | Decreases almerja.com | Feedback inhibition, signaling sufficient fatty acid levels. |
| Covalent Modification | Inhibition | AMP-activated protein kinase (AMPK) | Decreases (via phosphorylation) almerja.com | Inactivates ACC in low energy states (high AMP) to halt energy-consuming fatty acid synthesis. |
| Hormonal Regulation | Activation | Insulin (B600854) | Increases (via dephosphorylation) nih.govalmerja.com | Promotes fatty acid synthesis in a high-energy state. |
| Hormonal Regulation | Inhibition | Glucagon and Epinephrine | Decreases (via PKA-mediated phosphorylation) almerja.com | Inhibits fatty acid synthesis during fasting or stress to conserve glucose. |
Malonyl-CoA Decarboxylase (MCD) and Malonyl-CoA Turnover
Malonyl-CoA Decarboxylase (MCD) counteracts the activity of ACC by catalyzing the conversion of malonyl-CoA into acetyl-CoA and carbon dioxide. wikipedia.org By degrading malonyl-CoA, MCD plays a crucial role in reducing its cellular concentration, thereby promoting fatty acid oxidation. nih.gov A decrease in malonyl-CoA levels relieves the inhibition on CPT-1, allowing long-chain fatty acids to enter the mitochondria for β-oxidation. diabetesjournals.orgnih.gov
The MLYCD gene provides the instructions for producing the MCD enzyme. medlineplus.gov The activity of MCD is critical for regulating the switch between glucose and lipid metabolism in tissues like the heart and skeletal muscle. diabetesjournals.orgwikipedia.org For instance, conditions that elevate the demand for fatty acid oxidation, such as fasting, are associated with increased MCD activity to lower the inhibitory malonyl-CoA levels. nih.govnih.gov
Table 2: Factors Influencing Malonyl-CoA Decarboxylase (MCD) Activity and Malonyl-CoA Levels
| Condition | Effect on MCD Activity | Resulting Malonyl-CoA Level | Primary Metabolic Outcome |
| Fasting (48h) | Increased nih.gov | Decreased nih.gov | Increased fatty acid oxidation to provide energy. |
| Streptozotocin-induced Diabetes | Increased nih.gov | Decreased | Enhanced reliance on fatty acid oxidation due to impaired glucose metabolism. |
| Exercise | Increased | Decreased nih.gov | Promotes fatty acid oxidation to meet high energy demands in muscle. |
| Ischemic Heart Disease | Pharmacologic Inhibition of MCD | Increased | Reduced fatty acid oxidation, increased glucose oxidation. nih.gov |
Metabolic Interplay and Regulatory Networks Involving O Malonylcarnitine
O-Malonylcarnitine's Influence on Malonyl-CoA Homeostasis
This compound levels are intrinsically linked to the cellular concentration of malonyl-CoA. Malonyl-CoA is a central molecule in energy metabolism, serving as a precursor for fatty acid synthesis and a potent allosteric inhibitor of fatty acid oxidation. nih.govresearchgate.net The formation of this compound is catalyzed by carnitine acyltransferases, which transfer the malonyl group from malonyl-CoA to carnitine. This reaction is reversible and serves as a mechanism to buffer the cytosolic pool of malonyl-CoA.
In conditions of high glucose availability, the rate of glycolysis increases, leading to a surplus of acetyl-CoA. plos.org Acetyl-CoA carboxylase (ACC) then converts acetyl-CoA to malonyl-CoA. oup.com The subsequent formation of this compound from malonyl-CoA can be seen as a mechanism to modulate the levels of this potent regulatory molecule. plos.org Conversely, under conditions of increased energy demand, this compound can be converted back to malonyl-CoA, which can then be decarboxylated by malonyl-CoA decarboxylase (MCD) to acetyl-CoA, relieving the inhibition on fatty acid oxidation. oup.comtncbio.com
Inborn errors of metabolism, such as malonyl-CoA decarboxylase deficiency, lead to the accumulation of malonyl-CoA and consequently, high levels of this compound in blood and tissues. hmdb.catncbio.comwikipedia.org This highlights the critical role of this compound in reflecting the cellular malonyl-CoA status.
Regulation of Fatty Acid Oxidation via Carnitine Palmitoyltransferase (CPT) System
The carnitine palmitoyltransferase (CPT) system is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. bevital.no This system consists of two main enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane. Malonyl-CoA is a powerful inhibitor of CPT1, thereby controlling the rate of fatty acid entry into the mitochondria and subsequent oxidation. oup.comwikipedia.org
Malonyl-CoA acts as a potent allosteric inhibitor of CPT1, the rate-limiting enzyme for mitochondrial fatty acid uptake. oup.comoup.com This inhibition is a critical regulatory point in cellular energy metabolism, preventing futile cycling between fatty acid synthesis and degradation. plos.org There are three known isoforms of CPT1: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain). wikipedia.orgeur.nl CPT1B is notably more sensitive to malonyl-CoA inhibition than CPT1A. wikipedia.orgeur.nl
Research suggests that malonyl-CoA binds to at least two sites on CPT1A, an "A site" and an "O site," which are involved in the inhibitory mechanism. wikipedia.orgnih.gov The formation of this compound from malonyl-CoA effectively reduces the concentration of the CPT1 inhibitor, thereby influencing the rate of fatty acid oxidation. ontosight.ai Thus, the balance between malonyl-CoA and this compound is a key determinant of CPT1 activity.
Table 1: CPT1 Isoforms and their Sensitivity to Malonyl-CoA
| CPT1 Isoform | Primary Tissue Expression | Sensitivity to Malonyl-CoA Inhibition |
| CPT1A | Liver | Lower |
| CPT1B | Skeletal Muscle, Heart | High (30-100-fold higher than CPT1A) wikipedia.orgeur.nl |
| CPT1C | Brain | Present |
Data derived from multiple research findings. wikipedia.orgeur.nl
By influencing the concentration of malonyl-CoA, the formation of this compound directly modulates the flux of fatty acids through beta-oxidation. ontosight.ai When malonyl-CoA levels are high, CPT1 is inhibited, and fatty acid oxidation is suppressed. oup.com The conversion of malonyl-CoA to this compound can alleviate this inhibition, allowing for an increased rate of fatty acid transport into the mitochondria and subsequent beta-oxidation. ontosight.ai
Studies in mouse models with decreased malonyl-CoA sensitivity of CPT1B have shown increased rates of fatty acid oxidation and, interestingly, elevated levels of malonylcarnitine. oup.com This suggests a complex feedback mechanism where increased fatty acid oxidation flux may lead to changes in the acyl-CoA pool, ultimately affecting malonyl-CoA and this compound levels.
Crosstalk with Glucose Metabolism and Insulin (B600854) Signaling Pathways
This compound metabolism is intricately linked with glucose metabolism and insulin signaling. In states of high glucose availability and insulin action, the activity of acetyl-CoA carboxylase (ACC) is stimulated, leading to increased production of malonyl-CoA. wikipedia.org This, in turn, can increase the formation of this compound. The resulting inhibition of CPT1 by elevated malonyl-CoA shunts fatty acids away from oxidation and towards storage, a key aspect of insulin's anabolic effects. wikipedia.org
In conditions of insulin resistance and type 2 diabetes, alterations in malonylcarnitine levels have been observed. ontosight.ainih.gov These changes are thought to reflect dysregulated fatty acid and glucose metabolism. ontosight.ainih.gov For instance, some studies have reported associations between altered plasma acylcarnitine profiles, including malonylcarnitine, and metabolic syndrome. nih.gov The hexosamine biosynthesis pathway, which is sensitive to glucose availability, can also influence metabolic signaling through O-GlcNAcylation of proteins, adding another layer of complexity to the crosstalk between glucose metabolism and pathways involving this compound. researchgate.netnih.gov
Connections to Amino Acid Metabolism and Acyl-CoA Pool Dynamics
The metabolism of certain amino acids can influence the cellular acyl-CoA pool, which in turn can impact this compound levels. The catabolism of branched-chain amino acids (BCAAs) like valine and isoleucine can produce propionyl-CoA, which can enter the TCA cycle as succinyl-CoA. plos.orgpeerj.com Alterations in BCAA metabolism have been linked to metabolic diseases and can be reflected in the acylcarnitine profile. nih.govpeerj.com
Table 2: Research Findings on Metabolite Level Changes in Metabolic Disorders
| Metabolite | Condition | Change in Level | Reference |
| Malonylcarnitine | Obesity | Decreased | peerj.com |
| Malonylcarnitine | Type 2 Diabetes | Altered | nih.gov |
| Branched-Chain Amino Acids | Obesity, Type 2 Diabetes | Increased | peerj.com |
| Propionylcarnitine | Obesity, Metabolic Unwellness | Increased | peerj.com |
This table summarizes findings from a study on metabolomic analysis of obesity and type 2 diabetes. peerj.com
Interfacing with the Tricarboxylic Acid (TCA) Cycle and Oxidative Phosphorylation
The metabolic pathways involving this compound are closely connected to the Tricarboxylic Acid (TCA) cycle and oxidative phosphorylation, the central hubs of cellular energy production. The acetyl-CoA that is a precursor to malonyl-CoA is primarily derived from glycolysis and fatty acid oxidation, both of which feed into the TCA cycle. plos.orgbiocrates.com The TCA cycle generates reducing equivalents (NADH and FADH2) that are utilized by the electron transport chain for oxidative phosphorylation to produce ATP. mdpi.com
The regulation of fatty acid oxidation by the malonyl-CoA/O-malonylcarnitine system has a direct impact on the substrate supply for the TCA cycle. When fatty acid oxidation is active, it provides a significant source of acetyl-CoA to the TCA cycle. nih.gov Conversely, when fatty acid oxidation is inhibited, the cell relies more heavily on glucose-derived acetyl-CoA. The ratio of free CoA to acyl-CoA in the mitochondria, which is influenced by carnitine and acylcarnitine metabolism, can also regulate the activity of enzymes within the TCA cycle. bevital.no Therefore, this compound, by participating in the regulation of malonyl-CoA and the broader acyl-CoA pool, plays an indirect but significant role in modulating the central energy-producing pathways of the cell. bevital.no
Cellular and Molecular Functions of O Malonylcarnitine
Elucidation of O-Malonylcarnitine's Signaling Roles
The primary signaling function of this compound is directly tied to the metabolic signals conveyed by its precursor, malonyl-CoA. Malonyl-CoA serves as a crucial sensor of cellular energy status. nih.govresearchgate.net When cellular energy is high, indicated by an abundance of acetyl-CoA, the enzyme acetyl-CoA carboxylase (ACC) converts acetyl-CoA to malonyl-CoA. researchgate.netbu.edu The elevated level of malonyl-CoA acts as a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation. ontosight.aioup.com
This inhibition effectively signals the cell to halt fatty acid breakdown and instead channel excess fuel into fatty acid synthesis. oup.com this compound is formed when malonyl-CoA reacts with carnitine, a process catalyzed by carnitine acyltransferases. researchgate.netnih.gov The formation of this compound can be viewed as a mechanism to buffer the concentration of malonyl-CoA or to facilitate the removal of excess malonyl groups from cellular compartments, particularly the mitochondria. researchgate.net Therefore, the presence of this compound itself is a downstream indicator of an anabolic, energy-replete state within the cell. In the hypothalamus, malonyl-CoA is recognized as a key anorectic signaling molecule that helps regulate food intake and energy balance, further highlighting its role as a central metabolic signal. researchgate.net
| Signaling Molecule | Key Target/Interaction | Cellular Signaling Outcome |
| Malonyl-CoA | Carnitine Palmitoyltransferase I (CPT1) | Inhibition of long-chain fatty acid transport into mitochondria, signaling a shift from fatty acid oxidation to synthesis. ontosight.aioup.com |
| Malonyl-CoA | Hypothalamic Neurons | Acts as an energy surplus signal to decrease food intake and regulate systemic energy balance. researchgate.net |
| This compound | Cellular Acylcarnitine Pool | Reflects high levels of its precursor, malonyl-CoA, indicating an energy-rich state and contributing to the overall acylcarnitine profile used to assess metabolic homeostasis. biocrates.comeur.nl |
Impact on Gene Expression and Transcriptional Regulatory Networks
While this compound does not directly bind to DNA to regulate gene expression, its metabolic pathway is subject to significant transcriptional control, and its precursor, malonyl-CoA, influences networks that govern metabolism. The expression of genes encoding the enzymes that control malonyl-CoA levels—acetyl-CoA carboxylase (ACC) for synthesis and malonyl-CoA decarboxylase (MCD) for degradation—is tightly regulated. nih.govgenecards.org
For instance, studies in human skeletal muscle have shown that the expression of ACC2, the gene for the mitochondrial isoform of ACC, is significantly increased in individuals with obesity, suggesting a transcriptional adaptation to altered metabolic states. nih.gov Conversely, mutations in the MLYCD gene, which encodes for malonyl-CoA decarboxylase, eliminate the enzyme's function and lead to the metabolic disorder malonic aciduria. genecards.orgwikipedia.org This genetic defect results in the accumulation of malonyl-CoA and, consequently, high levels of this compound in the blood. eur.nlcags.org.ae
Furthermore, transcriptional coregulators, such as the steroid receptor coactivator (SRC) family, have been shown to modulate metabolic pathways. ebi.ac.uk Studies on mice with knockouts of SRC-1, SRC-2, or SRC-3 revealed tissue-specific changes in metabolomic profiles, including acylcarnitines, demonstrating a link between these transcriptional regulators and the metabolic networks that determine this compound levels. ebi.ac.uk
Modulation of Protein Function through Malonylation and Other Post-Translational Modifications
A significant indirect function of this compound relates to the post-translational modification (PTM) known as lysine (B10760008) malonylation. This modification involves the transfer of a malonyl group from malonyl-CoA to the lysine residues of proteins. nih.govresearchgate.net The accumulation of malonyl-CoA, which is reflected by elevated this compound levels, can drive an increase in non-enzymatic and enzymatic protein malonylation. nih.govnih.gov
This PTM can alter the structure, activity, and localization of proteins. researchgate.net Lysine malonylation is a reversible process, with sirtuin 5 (SIRT5) being the primary enzyme responsible for removing these modifications (demalonylation). nih.gov Research has shown that in conditions like MCD deficiency, the resulting high levels of malonyl-CoA lead to aberrant hypermalonylation of mitochondrial proteins. nih.govnih.gov This increased malonylation can impair the function of key metabolic enzymes involved in fatty acid oxidation and the tricarboxylic acid (TCA) cycle, contributing to the pathology of the disease. nih.govmdpi.com Therefore, while this compound is not the direct donor for this PTM, its level serves as a proxy for the availability of malonyl-CoA to modify and regulate protein function. nih.gov
Influence on Organelle Bioenergetics and Function (e.g., Mitochondria, Peroxisomes)
This compound and its precursor, malonyl-CoA, exert a profound influence on the bioenergetics of key metabolic organelles, namely the mitochondria and peroxisomes.
Mitochondria: The most well-documented role of the malonyl-CoA/O-malonylcarnitine axis is the regulation of mitochondrial fatty acid oxidation (FAO). ontosight.ai Malonyl-CoA's inhibition of CPT1 on the outer mitochondrial membrane prevents the entry of long-chain fatty acyl-CoAs into the mitochondrial matrix, thereby shutting down β-oxidation. oup.comcolumbia.edutaylorandfrancis.com This is a critical control point that dictates whether the mitochondria will use fats or other substrates, like glucose, for energy production. mdpi.com In genetic disorders such as MCD deficiency, the pathological accumulation of malonyl-CoA severely impairs mitochondrial FAO, which can lead to cardiomyopathy as the heart muscle is heavily reliant on this energy source. eur.nlwikipedia.org The formation of this compound also plays a role in mitochondrial homeostasis by helping to export excess, potentially toxic, acyl groups out of the mitochondria, thus preserving the function of key mitochondrial enzymes. researchgate.net
Peroxisomes: Peroxisomes are also involved in fatty acid metabolism, particularly the oxidation of very-long-chain fatty acids. These organelles contain carnitine acyltransferases that are also sensitive to inhibition by malonyl-CoA. nih.gov Consequently, an accumulation of malonyl-CoA, as seen in MCD deficiency, can impair beta-oxidation in both mitochondria and peroxisomes. eur.nl The enzyme MCD, which degrades malonyl-CoA, is located in the mitochondria, peroxisomes, and cytoplasm, underscoring the importance of regulating malonyl-CoA levels across multiple cellular compartments. genecards.org
| Organelle | Key Enzyme/Process Affected | Functional Consequence of High Malonyl-CoA/O-malonylcarnitine |
| Mitochondria | Carnitine Palmitoyltransferase I (CPT1) | Inhibition of long-chain fatty acid transport, leading to decreased β-oxidation and a shift in substrate utilization. ontosight.aioup.com |
| Mitochondrial Enzyme Function | Export of excess malonyl groups (as this compound) helps prevent the inhibition of mitochondrial enzymes. researchgate.net | |
| Peroxisomes | Carnitine Acyltransferases | Inhibition of acyl-CoA transport, leading to impaired β-oxidation of very-long-chain fatty acids. nih.goveur.nl |
Contributions to Cellular Homeostasis and Metabolic Adaptation Mechanisms
The synthesis and degradation of this compound are integral to maintaining cellular homeostasis and facilitating metabolic adaptation. The acylcarnitine pool, including this compound, serves as a dynamic reservoir of acyl groups, and its composition provides a snapshot of the cell's metabolic state. bevital.nobiocrates.com The reversible reaction between malonyl-CoA and carnitine allows the cell to buffer malonyl-CoA levels, which is critical for the reciprocal regulation of fatty acid synthesis and oxidation. oup.com
This regulatory system enables the cell to adapt to different physiological conditions. For example, in a fed state with high glucose, insulin (B600854) signaling promotes the synthesis of malonyl-CoA, which inhibits FAO and promotes the storage of energy as fat. taylorandfrancis.com Conversely, during fasting or exercise, malonyl-CoA levels drop, CPT1 becomes active, and the cell switches to oxidizing fatty acids for energy. This flexibility is a hallmark of metabolic health.
Disruptions in this homeostatic mechanism are linked to metabolic diseases. For example, some studies have noted that this compound levels are decreased in obesity, reflecting complex changes in fatty acid metabolism. nih.gov The ability of cells to adapt to metabolic stress, such as nutrient deprivation, relies on the precise regulation of pathways like FAO, which are controlled by the malonyl-CoA/CPT1 axis. nih.gov The process of metabolic adaptation itself, where the body's energy expenditure changes in response to weight loss, is governed by these intricate cellular fuel-sensing networks. uab.edu
Advanced Analytical Methodologies for O Malonylcarnitine Research
Mass Spectrometry-Based Quantification and Profiling
Mass spectrometry (MS) stands as a cornerstone for the analysis of O-malonylcarnitine due to its high sensitivity and specificity. pioneerpublisher.com Various MS-based methods have been developed to tackle the challenges associated with its quantification in complex biological matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the quantitative analysis of acylcarnitines, including this compound. rbmb.netcas.cz The development of a robust LC-MS/MS method involves several critical steps, from sample preparation to method validation, ensuring accurate and reliable results. researchgate.net
Sample preparation for acylcarnitine analysis often involves protein precipitation from plasma or other biological fluids using solvents like acetonitrile (B52724) or methanol (B129727). hkcpath.org To enhance ionization efficiency and chromatographic separation, derivatization is a common strategy. hkcpath.org Butylation, for example, converts the carboxylic acid groups of dicarboxylic acylcarnitines like malonylcarnitine into butyl esters. hkcpath.orgnih.gov This not only improves their chromatographic behavior on reversed-phase columns but also allows for mass-based discrimination from isobaric species. nih.gov
Chromatographic separation is essential for distinguishing this compound from its isomers. nih.govnih.gov Reversed-phase columns, such as C18, are frequently used with mobile phases typically consisting of water and acetonitrile containing additives like formic acid and ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization. nih.govdiva-portal.org Gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively separate a wide range of acylcarnitines with varying polarities. nih.govdiva-portal.org
Method validation is performed according to established guidelines to ensure the reliability of the analytical data. researchgate.net Key validation parameters include:
Linearity and Range: Demonstrating a direct proportional relationship between the instrument response and the concentration of the analyte over a specified range. diva-portal.org
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. diva-portal.org
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net
Stability: Assessing the stability of the analyte in the biological matrix under different storage and processing conditions. diva-portal.org
A typical LC-MS/MS method for acylcarnitine analysis, including this compound, is summarized in the table below.
| Parameter | Description | Example Condition |
|---|---|---|
| Chromatography | Column | Reversed-phase C18 (e.g., 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size) nih.gov |
| Mobile Phase A | 0.1% Formic acid and 2.5 mM ammonium acetate in water nih.gov | |
| Mobile Phase B | 0.1% Formic acid and 2.5 mM ammonium acetate in acetonitrile nih.gov | |
| Flow Rate | 0.4 - 0.5 mL/min nih.govdiva-portal.org | |
| Gradient | A multi-step gradient from high aqueous to high organic content nih.gov | |
| Mass Spectrometry | Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |
| Detection | Multiple Reaction Monitoring (MRM) | |
| Precursor Ion (m/z) | Specific to butylated this compound (e.g., 360) nih.gov | |
| Product Ion (m/z) | Common fragment ion for acylcarnitines (e.g., 85) nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolomics, though it requires analytes to be volatile and thermally stable. nih.govsigmaaldrich.com Since this compound, like other amino acids and polar metabolites, is non-volatile, a derivatization step is mandatory to increase its volatility. nih.govsigmaaldrich.com
The most common derivatization method for GC-MS analysis is silylation, which replaces active hydrogens in hydroxyl, carboxyl, and amino groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govsigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.gov The derivatization process must be carefully optimized to ensure complete and reproducible conversion of the analyte. nih.gov
Once derivatized, the volatile this compound derivative can be separated on a GC column, typically a non-polar or medium-polarity capillary column. mdpi.com The separated compounds are then introduced into the mass spectrometer, where they are ionized, commonly by electron ionization (EI). mdpi.com The resulting mass spectra, with their characteristic fragmentation patterns, can be used for identification and quantification. sigmaaldrich.com
| Parameter | Description | Example Condition |
|---|---|---|
| Derivatization | Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.gov |
| Reaction | Methoxyamination followed by silylation nih.gov | |
| Gas Chromatography | Column | Capillary column (e.g., DB-17ms) mdpi.com |
| Carrier Gas | Helium mdpi.com | |
| Injection Mode | Split or splitless mdpi.com | |
| Mass Spectrometry | Ionization Mode | Electron Ionization (EI) mdpi.com |
| Detection | Scan or Selected Ion Monitoring (SIM) mdpi.com |
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is an invaluable tool for the structural elucidation of metabolites and for conducting isotopic tracing studies. currenta.demdpi.com Unlike triple quadrupole instruments that have lower resolving power, HRMS instruments like Quadrupole Time-of-Flight (Q-ToF) can measure the mass of a molecule with very high accuracy (typically to four decimal places). currenta.decdc.gov This precision allows for the determination of the elemental composition of a molecule from its exact mass. massspeclab.com
For structural elucidation, HRMS provides several key pieces of information:
Accurate Mass Measurement: Enables the confident assignment of a molecular formula. massspeclab.com
Isotopic Pattern: The relative abundance of naturally occurring isotopes (e.g., ¹³C, ¹⁵N) creates a specific pattern that can further confirm the elemental composition. currenta.de
Fragmentation Analysis: By inducing fragmentation of the parent ion (MS/MS), the resulting fragment ions provide clues about the molecule's structure. currenta.de
Isotopic tracing is a powerful technique to follow the metabolic fate of a particular molecule. bitesizebio.comnih.gov In this approach, a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N) is introduced into a biological system. nih.gov HRMS can then be used to detect and quantify the incorporation of the isotope into downstream metabolites, such as this compound. springernature.com This provides dynamic information about pathway activity and metabolic fluxes. nih.gov For instance, by using ¹³C-labeled glucose or fatty acids, researchers can trace the carbon atoms as they are incorporated into the malonyl-CoA pool and subsequently into this compound.
A significant analytical challenge in the study of this compound is its separation from isobaric species, which are molecules that have the same nominal mass. cdc.gov One of the most critical isobars is succinylcarnitine (B565938), another dicarboxylic acylcarnitine. Both this compound (C3DC) and succinylcarnitine (C4DC) can be difficult to distinguish using low-resolution mass spectrometry alone, especially in underivatized analyses where they may produce the same precursor and product ions. cdc.goviu.edu
Effective chromatographic separation is therefore paramount for the accurate quantification of this compound. nih.govresearchgate.net Several strategies are employed to achieve this:
Optimized Reversed-Phase Chromatography: Fine-tuning the mobile phase composition, gradient profile, and column chemistry can improve the separation of these closely related compounds. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that can provide different selectivity for polar compounds like acylcarnitines and may offer better resolution of isobars compared to reversed-phase chromatography. iu.edu
Two-Dimensional Liquid Chromatography (2D-LC): This advanced technique uses two different columns with orthogonal separation mechanisms (e.g., ion-exchange followed by reversed-phase) to significantly increase peak capacity and resolve complex mixtures. nih.gov
Derivatization: As mentioned earlier, derivatization can aid in separation. For instance, the butylation of this compound and succinylcarnitine results in derivatives with different masses, allowing for their distinction by MS. hkcpath.orgnih.gov
The inability to resolve these isomers can lead to inaccurate quantification and misinterpretation of biological data. researchgate.net Therefore, the development and application of high-resolution chromatographic methods are essential for reliable this compound research. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Metabolomics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural and quantitative information about metabolites in a complex mixture. pharmascigroup.usunl.edu Unlike mass spectrometry, NMR generally requires minimal sample preparation and does not necessitate chemical derivatization, making it a highly reproducible and unbiased method. unl.edu
In the context of this compound research, NMR offers several advantages:
Structural Confirmation: NMR can unambiguously identify this compound and distinguish it from its isomers based on the unique chemical shifts and coupling patterns of its protons (¹H NMR) and carbons (¹³C NMR). pharmascigroup.us
Quantification: The area of an NMR peak is directly proportional to the number of nuclei giving rise to that signal, allowing for accurate quantification of metabolites, often by referencing an internal standard of known concentration. unl.edu
Isotopic Tracing: NMR is also well-suited for stable isotope tracing studies. By using ¹³C- or ¹⁵N-labeled substrates, the incorporation of these labels into this compound can be monitored, providing insights into metabolic pathways. nih.gov
A typical ¹H NMR spectrum of this compound in D₂O would show characteristic signals for its different proton groups. Based on data from the Human Metabolome Database, the approximate chemical shifts are:
| Proton Group | Approximate Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -N+(CH₃)₃ | 3.21 | Singlet |
| -CH₂-N+ | 3.42 | Multiplet |
| -CH(O-acyl)- | 4.55 | Multiplet |
| -CH₂-CH(O-acyl)- | 2.42 | Multiplet |
Data sourced from the Human Metabolome Database (HMDB) for this compound. nih.gov
While NMR is generally less sensitive than MS, its high reproducibility and ability to provide unambiguous structural information make it a valuable complementary technique in metabolomics research. nih.gov
Enzymatic Assays for this compound Synthesis and Hydrolysis
Enzymatic assays are fundamental tools for studying the activity of enzymes involved in the metabolism of this compound. These assays measure the rate of the enzymatic reaction, providing insights into enzyme kinetics and regulation.
The primary enzyme responsible for the synthesis of this compound is carnitine O-acetyltransferase (CRAT), which catalyzes the reversible transfer of an acyl group from acyl-CoA to carnitine. In the case of this compound synthesis, the substrate is malonyl-CoA.
An enzymatic assay to measure the synthesis of this compound could be designed to monitor either the consumption of substrates (malonyl-CoA or carnitine) or the formation of products (this compound or Coenzyme A). A common approach is to couple the reaction to a secondary reaction that produces a detectable signal, such as a change in absorbance or fluorescence.
Conversely, the hydrolysis of this compound back to malonate and carnitine can be catalyzed by acylcarnitine hydrolases. An assay for this hydrolytic activity could measure the release of free carnitine or malonate over time.
For example, a continuous spectrophotometric assay could be developed by coupling the release of Coenzyme A (in the reverse reaction of synthesis) to a chromogenic reagent. The rate of color development would then be proportional to the enzyme's activity. Alternatively, discontinuous assays can be performed where the reaction is stopped at various time points, and the amount of product formed is quantified using methods like LC-MS/MS.
The development of such enzymatic assays is crucial for characterizing the enzymes that govern this compound levels in cells and for screening potential inhibitors or activators of these enzymes.
Isotope Labeling Strategies for Metabolic Flux Analysis (MFA) of this compound Pathways
Metabolic Flux Analysis (MFA) is a powerful tool for the quantitative study of metabolism. nih.govnih.gov It utilizes stable isotope tracers to track the movement of atoms through metabolic networks, providing insights into the rates (fluxes) of intracellular reactions that are not directly measurable. nih.govnih.govresearchgate.net This approach is critical for understanding the dynamic contributions of various pathways to the synthesis and consumption of metabolites like this compound.
The core principle of MFA involves introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), into a biological system. bitesizebio.comcreative-proteomics.comnih.gov These isotopes are non-radioactive and can be distinguished from their more abundant, lighter counterparts by analytical instruments like mass spectrometers or NMR spectrometers. bitesizebio.com As the labeled substrate is metabolized, the isotope is incorporated into downstream intermediates and end products. nih.govspringernature.com By measuring the specific labeling patterns of these metabolites, researchers can deduce the relative activities of the metabolic pathways involved. nih.govnih.gov The labeling pattern of a product metabolite is essentially a flux-weighted average of the labeling patterns of its precursor substrates. nih.govnih.govresearchgate.net
In the context of this compound research, MFA enables the tracing of its metabolic origins and fate. For instance, to investigate the pathways leading to this compound formation, cells or organisms can be supplied with ¹³C-labeled glucose or ¹³C-labeled glutamine. nih.govbiorxiv.org The flow of these carbon tracers can be followed through central carbon metabolism to malonyl-CoA, the direct precursor for this compound synthesis. The extent of ¹³C incorporation into this compound reveals the contribution of these substrates to its de novo synthesis.
Conversely, to trace the fate of the malonyl group from this compound, one could theoretically use a specifically labeled this compound molecule. This would help determine whether it serves as a significant source for processes such as fatty acid elongation. The selection of the tracer is crucial and depends on the specific metabolic questions being addressed. nih.gov
Table 1: Common Stable Isotope Tracers in Metabolic Flux Analysis
| Isotope Tracer | Common Labeled Precursor | Key Metabolic Pathways Traced |
|---|---|---|
| Carbon-13 (¹³C) | [U-¹³C]-Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle |
| Carbon-13 (¹³C) | [U-¹³C]-Glutamine | TCA Cycle Anaplerosis, Amino Acid Metabolism |
| Nitrogen-15 (¹⁵N) | [¹⁵N]-Glutamine | Amino Acid and Nucleotide Synthesis |
The data generated from these tracing experiments, which includes the mass isotopomer distributions of this compound and related metabolites, are then used to construct and constrain a computational model of the relevant metabolic network. This allows for the calculation of absolute or relative flux values for the reactions surrounding this compound, providing a detailed, quantitative picture of its metabolic dynamics.
Specialized Sample Preparation Techniques for Biological Matrices
The accurate quantification of this compound in biological samples such as plasma, urine, or tissue is a significant challenge due to its low concentration and the complexity of the biological matrix. nih.gov Effective sample preparation is therefore a critical first step to isolate this compound, remove interfering substances, and concentrate the analyte before analysis, typically by liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov
Protein Precipitation (PP): For plasma or serum samples, a common initial step is protein precipitation to remove the high abundance of proteins that can interfere with analysis. chromatographyonline.com This is often achieved by adding a cold organic solvent, such as methanol or acetonitrile, to the sample. researchgate.netcuni.cz The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins, leaving the smaller metabolites, including this compound, in the supernatant.
Liquid-Liquid Extraction (LLE): LLE is used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic phase. organomation.comorientjchem.org After protein precipitation, LLE can be employed for further cleanup, separating polar analytes like this compound from non-polar lipids. orientjchem.org
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup and concentration. chromatographyonline.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). researchgate.net Depending on the sorbent chemistry (e.g., ion-exchange or reversed-phase), this compound can be selectively retained on the column while impurities are washed away. The purified analyte is then eluted with a small volume of a different solvent. researchgate.net Ion-exchange SPE has been successfully used for the isolation of carnitine and acylcarnitines. researchgate.net
Derivatization: A significant challenge in acylcarnitine analysis is the existence of isobaric isomers—different compounds with the same mass. For example, this compound is isobaric with hydroxybutyrylcarnitine (B13408093). researchgate.net To resolve this, a chemical derivatization step is often employed. Butylation, which converts carboxylic acid groups to their butyl esters, is a common strategy. researchgate.net Since this compound has two carboxyl groups compared to one in hydroxybutyrylcarnitine, their butylated products will have different masses, allowing them to be distinguished by mass spectrometry. researchgate.net Pentafluorophenacyl esters have also been used for derivatization prior to HPLC separation. researchgate.net
The choice of sample preparation technique depends on the biological matrix, the required sensitivity, and the analytical platform being used. A multi-step approach combining several of these techniques is often necessary to achieve reliable and accurate quantification of this compound.
Table 2: Overview of Sample Preparation Techniques for this compound
| Technique | Principle | Application in this compound Analysis | Key Findings/Considerations |
|---|---|---|---|
| Protein Precipitation | Use of organic solvents (e.g., methanol) to precipitate proteins. | Initial cleanup of plasma and serum samples. researchgate.net | A simple and fast method to remove major interferences. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Further purification after protein precipitation to remove lipids. orientjchem.org | Choice of solvent is critical for selective extraction. orientjchem.org |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent. researchgate.net | Isolation and concentration of this compound from complex matrices. chromatographyonline.comresearchgate.net | Ion-exchange SPE is effective for separating acylcarnitines. researchgate.net |
| Derivatization | Chemical modification of the analyte. | Resolution of isobaric isomers like hydroxybutyrylcarnitine by butylation. researchgate.net | Essential for accurate quantification and avoiding false positives. researchgate.netresearchgate.net |
Physiological and Pathophysiological Implications: Mechanistic Research
O-Malonylcarnitine in Tissue-Specific Energy Metabolism
The concentration and function of this compound are intricately linked to the metabolic demands and regulatory pathways of different tissues. Its precursor, malonyl-CoA, is a critical regulator of fatty acid oxidation, and the formation of this compound is a reflection of this underlying metabolic control.
The heart has a high and continuous energy demand, primarily met through the oxidation of fatty acids. cvphysiology.com Malonyl-CoA, synthesized within cardiac myocytes, acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the entry of long-chain fatty acids into the mitochondria for beta-oxidation. nih.gov The levels of malonyl-CoA in the heart are dynamically regulated; for instance, insulin (B600854) can increase its concentration, thereby suppressing fatty acid oxidation, while adrenaline has the opposite effect. nih.gov The formation of this compound from malonyl-CoA and carnitine is a key aspect of this regulatory system. In conditions of myocardial ischemia, alterations in carnitine and its derivatives can impact cardiac metabolism and function. nih.gov Studies have shown that carnitine supplementation can be beneficial in various clinical settings of myocardial ischemia by potentially increasing glucose metabolism and reducing the toxic effects of long-chain acyl-CoAs and acylcarnitines. nih.gov
A study on steroid receptor coactivator (SRC) knockout mice revealed that SRC-2 ablation had a significant impact on cardiac metabolism, suggesting a role for this coactivator in regulating metabolic pathways in the heart. ebi.ac.uk
Skeletal muscle accounts for a significant portion of the body's total carnitine stores and is a major site for both fatty acid and glucose metabolism. nih.govfrontiersin.org At rest, fatty acids are the primary fuel source for skeletal muscle. frontiersin.org The regulation of fuel selection is crucial, especially during exercise, where the demand for ATP increases dramatically. units.itresearchgate.net Malonyl-CoA plays a key role in the switch between fat and carbohydrate utilization by inhibiting CPT1. nih.gov
Research has demonstrated that increasing muscle carnitine content can enhance fatty acid oxidation. nih.gov In a study involving human subjects, daily L-carnitine and carbohydrate supplementation over 12 weeks led to a 20% increase in muscle total carnitine content and a significant 200% rise in long-chain acyl-CoA. nih.gov This was associated with increased whole-body energy expenditure and the upregulation of genes involved in fatty acid metabolism and insulin signaling. nih.gov Furthermore, ablation of the steroid receptor coactivator-3 (SRC-3) has been shown to primarily affect skeletal muscle metabolism. ebi.ac.uk
The liver is a central hub for metabolic regulation, including fatty acid synthesis, oxidation, and ketogenesis. Malonyl-CoA is a key player in the liver, acting as both a precursor for fatty acid synthesis and a suppressor of fatty acid oxidation by inhibiting CPT1A. nih.gov This mechanism is crucial for the reciprocal regulation of these two opposing pathways. Studies in rat hepatocytes have shown that malonyl-CoA inhibits the oxidation of oleic acid but not octanoic acid, pinpointing the inhibition to the CPT1 reaction. nih.gov
Modulating the sensitivity of CPT1A to malonyl-CoA inhibition has been explored as a strategy to combat hepatic steatosis. nih.gov Overexpression of a malonyl-CoA-insensitive mutant of CPT1A in hepatocytes was more effective than overexpressing the wild-type enzyme in preventing triglyceride accumulation by promoting the oxidation of newly synthesized fatty acids. nih.gov This highlights the critical role of the malonyl-CoA-CPT1A interaction in determining the metabolic fate of fatty acids in the liver. Additionally, research on steroid receptor coactivator (SRC) knockout mice has indicated that SRC-1 ablation has the most significant impact on hepatic metabolism. ebi.ac.uk
While the brain primarily utilizes glucose as its energy source, emerging evidence points to a role for fatty acid metabolism in the central nervous system (CNS) as a sensor of energy status. nih.gov Increased levels of hypothalamic malonyl-CoA are associated with energy surplus and lead to a decrease in food intake and an increase in energy expenditure. nih.gov Malonyl-CoA exerts this effect by inhibiting CPT1. nih.gov
The brain expresses a unique isoform, CPT1c, which binds malonyl-CoA but does not appear to directly participate in fatty acid oxidation. nih.gov Knockout mice for CPT1c exhibit altered energy homeostasis, with decreased food intake and lower body weight under normal conditions, but excessive weight gain on a high-fat diet. nih.gov This suggests a regulatory role for CPT1c in energy balance that is independent of its catalytic activity. nih.gov Furthermore, targeted metabolomic analyses have shown that the ablation of steroid receptor coactivator-3 (SRC-3) primarily affects brain metabolism. ebi.ac.uk The intricate relationship between the immune system and energy metabolism in the CNS is also an area of active research, with metabolic dysregulation being linked to an increased risk of neurodegenerative diseases. frontiersin.org
Mechanistic Studies of this compound Accumulation in Metabolic Dysregulation Models
The accumulation of this compound and other acylcarnitines is a hallmark of several metabolic disorders, providing insights into the underlying pathophysiology.
Animal models have been instrumental in elucidating the role of acylcarnitine accumulation in obesity and insulin resistance. mdpi.com In high-fat diet-induced obese mice, there is a notable increase in plasma levels of long-chain acylcarnitines, suggesting an overload of the mitochondrial fatty acid oxidation pathway. researchgate.net
A study using mice with a muscle-specific knockout of carnitine palmitoyltransferase 2 (Cpt2Sk-/-) provided compelling evidence regarding the consequences of acylcarnitine accumulation. nih.gov These mice, which accumulate approximately 22-fold more long-chain acylcarnitines in their muscles, were surprisingly protected from high-fat diet-induced obesity, glucose intolerance, and insulin resistance. nih.gov This protection was attributed to increased lipid excretion, production of GDF15, and elevated energy expenditure. nih.gov
Furthermore, in a study with mice deficient in very long-chain acyl-CoA dehydrogenase (VLCAD), another enzyme in the fatty acid oxidation pathway, the animals were also protected from diet-induced obesity and insulin resistance. researchgate.net This was associated with reduced intracellular diacylglycerol content and decreased activity of protein kinase C isoforms in the liver and muscle. researchgate.net
These findings from animal models suggest a complex relationship between acylcarnitine accumulation and metabolic health, where the accumulation itself may trigger compensatory mechanisms that protect against the detrimental effects of a high-fat diet.
| Tissue | Key Metabolic Role of this compound Precursor (Malonyl-CoA) | Impact of Altered this compound-Related Metabolism |
| Myocardium | Regulates fatty acid oxidation by inhibiting CPT1. nih.gov | Altered levels can impact cardiac function in ischemia. nih.gov |
| Skeletal Muscle | Controls the switch between fat and carbohydrate utilization. nih.gov | Increased carnitine levels can boost fat oxidation. nih.gov |
| Liver | Suppresses fatty acid oxidation and promotes fatty acid synthesis. nih.gov | Modulating CPT1A sensitivity can prevent steatosis. nih.gov |
| Central Nervous System | Acts as a sensor of energy status in the hypothalamus. nih.gov | CPT1c, a malonyl-CoA binding protein, regulates energy homeostasis. nih.gov |
| Animal Model | Genetic Modification | Key Findings on this compound-Related Metabolism |
| Cpt2Sk-/- Mouse | Muscle-specific knockout of Carnitine Palmitoyltransferase 2. nih.gov | Accumulation of long-chain acylcarnitines, but protection from diet-induced obesity and insulin resistance. nih.gov |
| VLCAD-/- Mouse | Deficiency of Very Long-Chain Acyl-CoA Dehydrogenase. researchgate.net | Protection from diet-induced obesity and insulin resistance, associated with reduced diacylglycerol. researchgate.net |
| SRC Knockout Mice | Global knockouts of Steroid Receptor Coactivators 1, 2, or 3. ebi.ac.uk | SRC-1 ablation impacts hepatic metabolism, SRC-2 affects cardiac metabolism, and SRC-3 influences brain and skeletal muscle metabolism. ebi.ac.uk |
Preclinical Models of Diabetes
Research using preclinical models of diabetes and insulin resistance has highlighted alterations in this compound levels, linking them to metabolic dysregulation. In a fructose-fed rat model, which mimics early-stage type 2 diabetes, mitochondrial dysfunction was observed specifically in glycolytic muscle (extensor digitorum longus) but not in oxidative muscle. ontosight.ai This dysfunction was accompanied by changes in acylcarnitine profiles, including a notable decrease in the combined levels of 3-OH-butyrylcarnitine and malonylcarnitine in the glycolytic muscle of these insulin-resistant rats. ontosight.ai
Further evidence comes from a genetically engineered mouse model (Cpt1bE3A/E3A) with a mutation in the carnitine palmitoyltransferase 1B (CPT1B) enzyme, rendering it less sensitive to inhibition by malonyl-CoA. oup.comoup.com These mice exhibited a significant increase in cardiac fatty acid oxidation. oup.com Surprisingly, this led to elevated levels of malonylcarnitine in tissues that express CPT1B, suggesting a compensatory mechanism in response to chronically increased fatty acid flux through the mitochondria. oup.comoup.com
While not always measuring this compound directly, studies on common diabetes models like the streptozotocin (B1681764) (STZ)-induced type 1 diabetes model and the db/db mouse model of type 2 diabetes report significant disruptions in carnitine homeostasis and mitochondrial function, the very pathways that govern this compound levels. mdpi.come-dmj.orgnih.govmdpi.com For instance, STZ-induced diabetic rats show impaired carnitine biosynthesis and increased urinary excretion of free carnitine, which could affect the formation of this compound. mdpi.com These findings in preclinical models are consistent with human studies where serum levels of malonylcarnitine/hydroxybutyrylcarnitine (B13408093) were found to be significantly lower in individuals with prediabetic states (impaired fasting glycaemia and impaired glucose tolerance) compared to those with type 2 diabetes. researchgate.net
Table 1: this compound in Preclinical Diabetes Research
| Preclinical Model | Key Research Finding | Reference |
|---|---|---|
| Fructose-fed rat | Decreased levels of 3-OH-butyrylcarnitine/malonylcarnitine in glycolytic muscle, associated with early mitochondrial dysfunction. | ontosight.ai |
| CPT1B mutant mouse (Cpt1bE3A/E3A) | Increased levels of malonylcarnitine in CPT1B-expressing tissues as a surprising response to chronically elevated fatty acid oxidation. | oup.comoup.com |
| Streptozotocin (STZ)-induced diabetic rat | Demonstrates disrupted carnitine homeostasis, the precursor system for this compound formation. | mdpi.com |
Ischemia-Reperfusion Injury Research Models
This compound has emerged as a significant metabolite in research models of ischemia-reperfusion (I/R) injury, a condition where tissue damage is exacerbated upon the restoration of blood flow after a period of oxygen deprivation. bmglabtech.comfrontiersin.org In a preclinical rat model of renal I/R injury, metabolomic analysis of blood serum revealed that the most substantial change among 34 altered metabolites was for this compound, which showed a sevenfold increase compared to control animals. nih.govmdpi.com
The mechanism behind this dramatic increase is linked to the metabolic shifts that occur during ischemia. The lack of oxygen forces cells to switch to anaerobic metabolism, leading to an accumulation of various metabolic intermediates. frontiersin.org In ischemic tissue, long-chain acylcarnitines build up to high concentrations. mdpi.com This accumulation is thought to indirectly lead to increased levels of malonyl-CoA, the direct precursor to this compound, thereby inhibiting mitochondrial fatty acid oxidation. mdpi.com Studies on cardiac I/R injury have shown that malonate, a related compound, is selectively taken up by the acidic, ischemic heart tissue upon reperfusion, where it inhibits succinate (B1194679) dehydrogenase (Complex II of the electron transport chain), a key event in I/R injury pathology. researchgate.netnih.gov This highlights the central role of the malonate/malonyl-CoA pathway in the metabolic response to I/R.
Table 2: this compound in Ischemia-Reperfusion Injury Models
| Research Model | Key Research Finding | Reference |
|---|---|---|
| Rat renal ischemia-reperfusion | A sevenfold increase in serum malonylcarnitine was observed post-I/R, the most significant change among measured metabolites. | nih.govmdpi.com |
| Mouse cardiac ischemia-reperfusion (using malonate) | Demonstrates that malonate, a related dicarboxylic acid, is selectively taken up by ischemic tissue upon reperfusion to inhibit succinate dehydrogenase, a key pathological driver. | researchgate.netnih.gov |
Inborn Errors of Metabolism Affecting Malonyl-CoA and Carnitine Pathways (e.g., Malonyl-CoA Decarboxylase Deficiency)
This compound is a pivotal molecule in the diagnosis and understanding of certain inborn errors of metabolism, most notably Malonyl-CoA Decarboxylase Deficiency (MCDD). orpha.netaginganddisease.org MCDD is a rare autosomal recessive disorder caused by mutations in the MLYCD gene, which codes for the enzyme that breaks down malonyl-CoA into acetyl-CoA and carbon dioxide. orpha.nethealth.state.mn.us
The deficiency of this enzyme leads to the accumulation of its substrate, malonyl-CoA. orpha.net This excess malonyl-CoA is then conjugated with carnitine by carnitine acyltransferases, resulting in a significant elevation of this compound (often denoted as C3DC in metabolic profiles). orpha.neteur.nl Consequently, elevated blood levels of this compound are considered the primary and key diagnostic biomarker for MCDD, detectable via tandem mass spectrometry in newborn screening programs. orpha.netaginganddisease.orghealth.wa.gov.au The accumulation of malonyl-CoA and the resulting high levels of this compound disrupt fatty acid metabolism by inhibiting the CPT-I enzyme, which is crucial for transporting long-chain fatty acids into the mitochondria for oxidation. health.state.mn.us This disruption contributes to the clinical manifestations of the disease, which can include cardiomyopathy, developmental delay, seizures, and metabolic acidosis. orpha.netaginganddisease.org
This compound as a Mechanistic Link in Oxidative Stress Responses
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a common feature of many pathological conditions. wikipedia.orgnih.gov Emerging research suggests that this compound may serve as a mechanistic link in these responses. The accumulation of acylcarnitines, including this compound, is associated with conditions of metabolic stress and mitochondrial dysfunction, which are major sources of ROS. mdpi.com
In fatty acid oxidation disorders, the buildup of acylcarnitines is linked to increased lipid peroxidation and protein oxidative damage. e-dmj.org Furthermore, studies have identified malonylcarnitine as a potentially important metabolite in the context of oxidative stress in other diseases. For instance, in models of perinatal asphyxia, which involves significant oxidative stress, malonylcarnitine was identified as a promising metabolite for assessing the severity of the condition. mdpi.com Research into neurodegenerative conditions like Parkinson's disease has also noted increased urinary levels of malonylcarnitine, and such disorders are known to involve significant oxidative damage. oup.commdpi.com The mechanism may be tied to the disruption of mitochondrial function caused by altered acylcarnitine levels, leading to electron leakage from the respiratory chain and subsequent ROS production. mdpi.com
Role in Mitochondrial Dysfunction and Bioenergetic Perturbations
This compound is intrinsically linked to mitochondrial function and cellular energy balance. Its precursor, malonyl-CoA, is a potent allosteric inhibitor of CPT-I, the gatekeeper enzyme for mitochondrial long-chain fatty acid β-oxidation (FAO). ontosight.aihealth.state.mn.us When malonyl-CoA levels rise, CPT-I is inhibited, shifting energy metabolism away from FAO and towards glucose oxidation.
In conditions like MCDD, the pathological accumulation of malonyl-CoA and subsequently this compound leads to a severe impairment of FAO. health.state.mn.us This can starve tissues with high energy demands, like the heart and muscles, of their primary fuel source, causing bioenergetic failure. health.state.mn.us Furthermore, the accumulation of this compound itself is a marker of mitochondrial stress. researchgate.net Data from the Human Metabolome Database indicates that malonylcarnitine accumulates not only in MCDD but also in cases of mitochondrial respiratory chain failure at complex I. hmdb.ca In the fructose-fed rat model of insulin resistance, altered malonylcarnitine levels were associated with reduced mitochondrial respiration and complex I deficiency in glycolytic muscle. ontosight.ai This demonstrates that changes in this compound levels are both a cause and a consequence of mitochondrial dysfunction and perturbed cellular bioenergetics.
This compound as a Metabolite in Environmental and Nutritional Intervention Research Models
This compound is also being investigated as a responsive metabolite in studies examining the impact of environmental exposures and nutritional interventions. A study involving postmenopausal women from the Women's Health Initiative found a significant positive association between long-term exposure to nitrogen oxides (NOx), a common air pollutant, and plasma levels of malonylcarnitine. nih.govoup.com This finding suggests that environmental stressors can perturb the metabolic pathways involving carnitine and fatty acid metabolism, with this compound acting as a sensitive indicator of this disruption.
In the context of nutritional interventions, this compound levels are a central focus in the management of MCDD. The standard treatment for this disorder is a nutritional intervention consisting of a low-fat, high-carbohydrate diet, often supplemented with L-carnitine to replenish depleted stores and aid in the excretion of excess malonyl groups. orpha.nethealth.wa.gov.au This dietary management aims to reduce the metabolic flux that leads to the production of malonyl-CoA and, consequently, lower the pathologically high levels of this compound. sc.gov Broader studies using metabolomics to find biomarkers of dietary patterns have also identified malonylcarnitine as a relevant molecule, suggesting its levels may reflect specific dietary intakes or their metabolic consequences. researchgate.net
Mechanistic Investigations of this compound as a Putative Biomarker
The unique position of this compound in metabolism has made it a subject of intense investigation as a biomarker for various conditions. Its most established role is as the definitive diagnostic biomarker for the inborn error of metabolism, Malonyl-CoA Decarboxylase Deficiency, where its elevated levels in blood are pathognomonic. orpha.netaginganddisease.orgeur.nl
Beyond this rare disease, its utility is being explored in more common and complex conditions:
Metabolic Diseases : Studies have shown that serum concentrations of this compound (often measured with an isomer as C3DC+C4OH) can help distinguish between different stages of glucose intolerance, with levels being lower in prediabetic individuals compared to those with overt type 2 diabetes. researchgate.net It has also been associated with heart failure, where its levels, along with other acylcarnitines, are positively associated with the cardiac stress marker NT-proBNP. mdpi.com
Pharmacodynamic Biomarker : In oncology, this compound has been used as a pharmacodynamic biomarker to demonstrate target engagement for new drugs. For example, in a clinical trial of TVB-2640, a first-in-class fatty acid synthase (FASN) inhibitor, an increase in serum malonylcarnitine was used as a direct indicator that the drug was successfully inhibiting its target enzyme upstream in the pathway.
Neurological and Ischemic Injury : As noted previously, elevated malonylcarnitine has been observed in the urine of Parkinson's disease patients and in the serum of preclinical models of ischemia-reperfusion injury and perinatal asphyxia, suggesting its potential as a biomarker for cellular stress and damage in these contexts. oup.comnih.govmdpi.com
These investigations underscore the value of this compound as a sensitive indicator of flux and dysfunction within the nexus of fatty acid and glucose metabolism, positioning it as a versatile putative biomarker across a range of research and clinical applications.
Table 3: Investigated Biomarker Roles of this compound
| Pathological Condition / Application | Biomarker Role | Reference |
|---|---|---|
| Malonyl-CoA Decarboxylase Deficiency (MCDD) | Primary diagnostic biomarker; elevated levels are definitive for diagnosis. | orpha.netaginganddisease.org |
| Prediabetes and Type 2 Diabetes | Putative biomarker to differentiate stages of glucose intolerance. | researchgate.net |
| Heart Failure | Associated with the cardiac stress marker NT-proBNP. | mdpi.com |
| Pharmacology (FASN Inhibitors) | Pharmacodynamic biomarker to confirm target engagement. | |
| Ischemia-Reperfusion Injury | Putative biomarker of acute tissue injury and metabolic stress. | nih.govmdpi.com |
| Environmental Health | Indicator of metabolic perturbation from air pollutant exposure (NOx). | nih.govoup.com |
Unraveling the Molecular Basis of this compound Level Alterations
The concentration of this compound in biological systems is intricately linked to the metabolism of malonyl-CoA, a critical molecule at the crossroads of fatty acid synthesis and oxidation. Alterations in this compound levels are primarily driven by the enzymatic activities that govern the production and degradation of malonyl-CoA, as well as the enzymes responsible for the conversion of malonyl-CoA to this compound.
A key enzyme in this metabolic nexus is malonyl-CoA decarboxylase (MCD) . MCD catalyzes the conversion of malonyl-CoA to acetyl-CoA. researchgate.net A deficiency in MCD activity, a rare autosomal recessive inborn error of metabolism, leads to an accumulation of malonyl-CoA. eur.nl This excess malonyl-CoA can then be converted to this compound, resulting in elevated levels of this compound in blood and urine. eur.nlmdpi.com The diagnosis of malonyl-CoA decarboxylase deficiency (MLYCDD) often relies on the detection of elevated malonylcarnitine (C3DC) in acylcarnitine profiles. eur.nlresearchgate.net The MLYCD gene, located on chromosome 16q23.3, encodes for this crucial enzyme. eur.nlresearchgate.net
The formation of malonyl-CoA itself is a regulated process, primarily catalyzed by acetyl-CoA carboxylase (ACC) , which converts acetyl-CoA to malonyl-CoA. researchgate.netnih.gov In skeletal muscle, the ACC2 isoform is predominant. nih.gov Increased expression or activity of ACC can lead to higher levels of malonyl-CoA and subsequently this compound. For instance, studies in human myoblasts deficient in lipin-1 showed an upregulation of ACACB (the gene encoding ACC2), which was associated with an increase in malonyl-carnitine. nih.gov
The conversion of malonyl-CoA to this compound is thought to be catalyzed by carnitine acetyltransferase (CRAT) , although the specific enzyme responsible for the synthesis of some short-chain acylcarnitines, including malonylcarnitine, is still under investigation. nih.govchemrxiv.orgoaanews.orgcas.cz CRAT facilitates the transfer of acyl groups from CoA to carnitine. nih.gov This process is essential for buffering the acyl-CoA pool and for the transport of acyl groups out of the mitochondria, which can be a protective mechanism against the accumulation of potentially toxic acyl-CoAs. researchgate.netmdpi.com
Furthermore, the availability of L-carnitine is a prerequisite for the formation of this compound. L-carnitine plays a vital role in transporting long-chain fatty acids into the mitochondria for β-oxidation. nih.govmdpi.com In situations of high malonyl-CoA, the formation of this compound can be seen as a mechanism to sequester the excess malonyl group, thereby freeing up coenzyme A (CoA) which is crucial for various metabolic processes. mdpi.com
Correlation with Metabolic States in Preclinical Models
Preclinical studies utilizing animal models have provided valuable insights into the correlation between this compound levels and various metabolic states, particularly those related to altered fatty acid and glucose metabolism.
In models of metabolic disorders , such as those mimicking inborn errors of metabolism, elevated levels of this compound are a consistent finding. For example, in mouse models of malonyl-CoA decarboxylase deficiency, a significant accumulation of malonylcarnitine is observed, mirroring the biochemical phenotype seen in human patients. eur.nl These models are instrumental in studying the pathophysiology of the disease and for testing potential therapeutic interventions.
Research in models of insulin resistance and type 2 diabetes has also highlighted alterations in acylcarnitine profiles, including this compound. plos.org Incomplete fatty acid oxidation, a condition often associated with insulin resistance, can lead to an accumulation of various acylcarnitines. plos.org Studies have shown that serum levels of malonylcarnitine/hydroxybutyrylcarnitine (C3DC+C4OH) are altered in prediabetic conditions and are significantly different between individuals with normal glucose tolerance, impaired fasting glucose, impaired glucose tolerance, and type 2 diabetes. plos.org
Preclinical cancer research has also shed light on the role of this compound. In some cancer models, particularly those with high rates of fatty acid synthesis, alterations in the levels of metabolites related to this pathway are observed. For instance, the use of fatty acid synthase (FASN) inhibitors, such as the investigational drug TVB-2640, has been shown to increase the levels of malonylcarnitine in preclinical models of non-small cell lung cancer (NSCLC). researchgate.net This is a direct consequence of inhibiting FASN, which leads to the accumulation of its substrate, malonyl-CoA, and its subsequent conversion to this compound. researchgate.net
Furthermore, studies involving metabolic stress , such as infection, have demonstrated changes in tissue acylcarnitine profiles. In a mouse model of very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, infection with influenza virus led to distinct alterations in tissue acylcarnitines, highlighting the impact of catabolic stress on fatty acid metabolism. nih.gov While this study focused on longer-chain acylcarnitines, it underscores the utility of preclinical models in understanding how metabolic pathways, including those involving this compound, respond to physiological and pathological stressors.
The following table summarizes key findings from preclinical studies regarding this compound:
| Metabolic Condition | Preclinical Model | Key Findings on this compound | Reference |
| Malonyl-CoA Decarboxylase Deficiency | Mouse model | Significant accumulation of malonylcarnitine. | eur.nl |
| Insulin Resistance/Type 2 Diabetes | Not specified | Altered serum levels of malonylcarnitine/hydroxybutyrylcarnitine (C3DC+C4OH). | plos.org |
| Non-Small Cell Lung Cancer (NSCLC) | NSCLC models | Increased levels of malonylcarnitine upon treatment with FASN inhibitor TVB-2640. | researchgate.net |
| VLCAD Deficiency with Infection | Mouse model | Infection-induced alterations in tissue acylcarnitine profiles. | nih.gov |
These preclinical findings demonstrate that this compound levels are a sensitive indicator of the flux through the malonyl-CoA pathway and can be correlated with a range of metabolic states, from inherited metabolic diseases to complex conditions like cancer and diabetes.
Future Directions and Emerging Research Opportunities
Discovery of Novel Enzymes and Transporters Mediating O-Malonylcarnitine Metabolism
The metabolic pathway of this compound is intrinsically linked to its precursor, malonyl-CoA, a critical regulator of mitochondrial fatty acid oxidation. nih.govresearchgate.net Malonyl-CoA is synthesized by acetyl-CoA carboxylase (ACC) and degraded by malonyl-CoA decarboxylase (MCD). aginganddisease.orgnih.gov this compound is formed from malonyl-CoA and carnitine, a reaction that may be catalyzed by one of the known carnitine acyltransferases. mdpi.comsciex.com However, the specific enzymes responsible for its synthesis and hydrolysis remain an area of active investigation. Research suggests the existence of a "yet-undescribed enzyme" that may mediate the hydrolysis of malonyl-CoA, and by extension, could influence this compound levels. nih.gov
Future research should prioritize the identification and characterization of these putative enzymes. A key opportunity lies in screening the family of carnitine acetyltransferases (CrAT) and other acyltransferases for specific activity with malonyl-CoA to form this compound. mdpi.com Similarly, identifying specific hydrolases that catabolize this compound is crucial.
Regarding transport, acylcarnitines are shuttled across the mitochondrial membrane by a system involving carnitine palmitoyltransferase I (CPT1), carnitine palmitoyltransferase II (CPT2), and the carnitine/acylcarnitine transporter (SLC25A20). mdpi.comoup.com While this system is well-established for long-chain fatty acids, the specific transporters that mediate the flux of this compound across cellular and organellar membranes are not definitively known. Future studies could employ proteomic and genetic screening approaches to identify transporters with a high affinity for this compound, which would be a significant step in understanding its subcellular distribution and function.
Table 1: Key Proteins in Malonyl-CoA and Carnitine Metabolism
| Protein | Gene | Function | Potential Role in this compound Metabolism |
|---|---|---|---|
| Acetyl-CoA Carboxylase 1/2 | ACACA/ACACB | Synthesizes malonyl-CoA from acetyl-CoA. aginganddisease.orgnih.gov | Primary determinant of the substrate pool for this compound synthesis. |
| Malonyl-CoA Decarboxylase | MLYCD | Converts malonyl-CoA to acetyl-CoA. nih.govresearchgate.net | Regulates malonyl-CoA levels, thereby influencing this compound production. |
| Carnitine Palmitoyltransferase 1 | CPT1A/CPT1B | Catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines for mitochondrial import; inhibited by malonyl-CoA. nih.govoup.com | Potential, but unconfirmed, catalyst for this compound synthesis. |
| Carnitine O-Acetyltransferase | CRAT | Mediates the reversible transfer of short-chain acetyl groups between CoA and carnitine. mdpi.com | A candidate enzyme for catalyzing the formation of this compound. |
Elucidation of Undiscovered this compound-Mediated Signaling Cascades
Malonyl-CoA is a well-recognized signaling molecule that allosterically inhibits CPT1, thereby acting as a crucial regulator of the switch between glucose and fatty acid oxidation. nih.govresearchgate.net It participates in a wide range of physiological and pathological responses, including hypothalamic appetite control and metabolic changes in cardiac ischemia. nih.gov Given that this compound is a direct derivative of malonyl-CoA, a compelling area for future research is to determine if this compound itself possesses intrinsic signaling capabilities.
Current research has not yet defined a direct signaling role for this compound independent of its function as a metabolic intermediate or a marker for high malonyl-CoA levels. Future investigations could explore whether this compound can directly interact with and modulate the activity of proteins, such as kinases, phosphatases, or transcription factors. For example, studies have shown that elevated malonyl-CoA can lead to protein malonylation, a post-translational modification that can alter protein function. aginganddisease.orgnih.gov It is conceivable that this compound could participate in or influence similar signaling networks. Research into the potential modulation of key signaling hubs like mTOR or AMPK by this compound could reveal novel regulatory functions. nih.gov
Development of Advanced Analytical Platforms for Spatial and Temporal Resolution in vivo and in vitro
The accurate quantification of this compound is essential for understanding its dynamics. Current methodologies, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and multiple reaction monitoring (MRM)-profiling, have enabled its detection in various biological samples, including blood, urine, and tissues. ontosight.airesearchgate.netnih.govresearchgate.net These methods have been instrumental in identifying this compound as a biomarker in metabolic disorders and for monitoring pharmacodynamic responses to drugs like the FASN inhibitor TVB-2640. nih.govsagimet.com
However, a significant opportunity lies in developing analytical platforms with higher spatial and temporal resolution. Emerging technologies that could be applied to this compound research include:
High-Sensitivity Mass Spectrometry: Systems like the SCIEX 7500 offer unparalleled sensitivity, allowing for the quantification of low-abundance acylcarnitines with minimal sample preparation. sciex.com
Single-Cell Metabolomics: Techniques such as live single-cell mass spectrometry (LSC-MS) and secondary ion mass spectrometry (SIMS) are being developed to measure metabolites within individual cells. mdpi.com Applying these to this compound would provide unprecedented insight into its heterogeneity across cell populations.
Mass Spectrometry Imaging (MSI): Methods like matrix-assisted laser desorption/ionization (MALDI)-MSI can map the spatial distribution of metabolites directly in tissue sections, revealing concentration gradients and local hotspots of this compound that are invisible to bulk analysis.
The development and application of these advanced platforms will enable researchers to track the real-time flux of this compound within subcellular compartments and tissues, providing a dynamic picture of its metabolism and function in vivo and in vitro.
Integration of this compound Data into Comprehensive Systems Biology Models
Metabolomics is a cornerstone of systems biology, providing a functional readout of the physiological state of an organism. mdpi.comresearchgate.net Large datasets of acylcarnitine profiles are increasingly used to build comprehensive models of metabolic networks to understand disease mechanisms and predict responses to therapies. mdpi.comnih.gov
A key future direction is the robust integration of this compound data, generated by the advanced analytical methods described above, into these systems biology models. By combining this compound concentration data with transcriptomic, proteomic, and fluxomic information, researchers can build more accurate and predictive models of cellular metabolism. These models could help to:
Simulate the metabolic consequences of elevated or depleted this compound levels.
Identify network-level interactions between this compound and other metabolic pathways.
Predict the effects of targeting enzymes involved in this compound metabolism.
Refine our understanding of diseases where fatty acid metabolism is dysregulated, such as diabetes, cardiovascular disease, and cancer. ontosight.ainih.gov
Identification of Mechanistic Targets for Metabolic Pathway Modulation Based on this compound Biology
The accumulation of this compound is a confirmed pharmacodynamic biomarker for the inhibition of fatty acid synthase (FASN), a key therapeutic target in oncology. nih.govresearchgate.net Treatment with FASN inhibitors like TVB-2640 leads to a buildup of the FASN substrate, malonyl-CoA, and consequently, an increase in its detoxification product, this compound. nih.govsagimet.com This connection highlights the potential of using this compound biology to identify new therapeutic targets.
Future research should focus on the enzymes that directly control this compound levels as potential points for therapeutic intervention. For instance:
Inhibiting this compound synthesis: In diseases characterized by excessive fatty acid oxidation, inhibiting the enzyme that synthesizes this compound from malonyl-CoA could potentially enhance the inhibitory effect of malonyl-CoA on CPT1.
Promoting this compound degradation: Conversely, in conditions like FASN-driven cancers, enhancing the degradation of this compound might be part of a strategy to manage metabolic stress.
Modulating these pathways could offer a more targeted approach to manipulating fatty acid metabolism than broadly targeting ACC or FASN. ethz.ch Identifying these specific enzymes and developing small molecules to modulate their activity represents a significant opportunity for drug discovery. nih.gov
Table 2: Research Findings on FASN Inhibition and this compound
| FASN Inhibitor | Study Context | Key Finding Related to this compound | Citation |
|---|---|---|---|
| TVB-2640 | In vitro (BT-474 breast cancer cells) | Causes accumulation of intracellular malonate, succinate (B1194679), and malonyl-CoA. | nih.gov |
| TVB-2640 | In vivo (Human patients in Phase 1 trial) | Accumulation of this compound was demonstrated in patients receiving treatment. | nih.govsagimet.comresearchgate.net |
Application of Advanced In Vitro Models (e.g., Organoids, Spheroids) for Mechanistic Research
Much of the mechanistic work on this compound has been performed in traditional 2D cell cultures, such as breast cancer cell lines. nih.gov While valuable, these models lack the complex cell-cell and cell-matrix interactions of native tissues. The future of in vitro research is moving towards more physiologically relevant 3D models like organoids and spheroids.
These advanced models offer a superior platform for investigating the nuances of this compound metabolism. For example, researchers could:
Use cancer organoids derived from patients to study how this compound levels change in response to FASN inhibitors in a setting that better recapitulates tumor heterogeneity and architecture.
Employ liver or cardiac organoids to investigate the role of this compound in metabolic diseases in a tissue-specific context.
Utilize these models to perform detailed spatial analyses, using techniques like mass spectrometry imaging, to see how this compound is distributed within the 3D structure.
By leveraging these sophisticated in vitro systems, the scientific community can bridge the gap between simplified cell culture experiments and complex in vivo biology, accelerating the pace of discovery in this compound research.
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for quantifying O-malonylcarnitine in biological samples?
- Methodology : Tandem mass spectrometry (MS/MS) is the gold standard for detecting and quantifying this compound. This technique allows for high sensitivity and specificity, particularly in diagnosing malonyl-CoA decarboxylase (MCD) deficiency. Key steps include:
- Sample preparation: Deproteinization of plasma or dried blood spots using methanol or acetonitrile.
- Internal standards: Use stable isotope-labeled malonylcarnitine for calibration.
- Instrumentation: Electrospray ionization (ESI) coupled with multiple reaction monitoring (MRM) to target specific m/z transitions .
Q. How can researchers validate the specificity of this compound measurements in complex matrices?
- Methodology :
- Cross-validation with orthogonal methods: Compare MS/MS results with gas chromatography–mass spectrometry (GC-MS) for urinary malonic acid, a downstream metabolite.
- Matrix effect studies: Spike known concentrations of this compound into control samples (e.g., healthy donor plasma) to assess recovery rates.
- Inter-laboratory reproducibility: Participate in external quality assurance (EQA) programs for acylcarnitine profiling .
Advanced Research Questions
Q. What experimental models are optimal for studying this compound’s role in lipid metabolism and mitochondrial dysfunction?
- In Vitro Models :
- Use BT-474 breast cancer cells treated with FASN inhibitors (e.g., TVB-2640) to induce malonyl-CoA accumulation and subsequent this compound production. Monitor via LC-MS/MS and correlate with mitochondrial respiration assays (e.g., Seahorse Analyzer) .
- Primary fibroblast cultures from MCD-deficient patients: Measure this compound levels alongside ATP production and fatty acid oxidation rates .
- In Vivo Models :
- Transgenic mice with MLYCD knockouts: Assess cardiac and neurological phenotypes linked to this compound accumulation. Combine with stable isotope tracing (e.g., ¹³C-malonate) to track metabolic flux .
Q. How can researchers reconcile discrepancies between in vitro and clinical this compound data?
- Methodology :
- Dose-Response Analysis : Compare pharmacological inhibitor concentrations used in vitro (e.g., 10–100 μM TVB-2640) with therapeutic plasma levels in patients. Adjust for tissue-specific bioavailability.
- Temporal Dynamics : Time-course experiments to differentiate acute vs. chronic exposure effects. For example, transient malonyl-CoA spikes in vitro may not mirror chronic accumulation in patients.
- Multi-Omics Integration : Pair metabolomics (this compound levels) with transcriptomics (FASN, MLYCD expression) and proteomics (enzyme activity assays) to identify compensatory pathways .
Q. What statistical approaches are recommended for analyzing this compound’s association with metabolic phenotypes?
- Methodology :
- Multivariate Analysis : Use principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to identify this compound as a discriminant biomarker in metabolomic datasets.
- Hypothesis Testing : Apply ANOVA or linear mixed-effects models to compare this compound levels across experimental groups (e.g., control vs. inhibitor-treated cells). Include covariates like cell viability or mitochondrial membrane potential.
- Power Calculations : For clinical studies, estimate sample sizes using pilot data on this compound variability (e.g., standard deviation ≈ 0.2 μmol/L in healthy cohorts) .
Methodological Best Practices
Q. How to ensure reproducibility in this compound studies?
- Documentation : Provide detailed protocols for sample handling (e.g., freeze-thaw cycles, storage at −80°C), MS parameters (e.g., collision energy, dwell time), and quality controls (e.g., %CV <15% for replicates).
- Data Transparency : Deposit raw metabolomics data in public repositories (e.g., MetaboLights) and include all experimental parameters in supplementary materials .
Q. What are the pitfalls in interpreting this compound as a standalone biomarker?
- Contextual Confounders : this compound elevations may also occur in secondary carnitine deficiencies or renal dysfunction. Always measure free carnitine and other acylcarnitines (e.g., C3, C16) for differential diagnosis.
- Dynamic Range : In mild MCD deficiency, this compound levels may overlap with reference ranges. Combine with urinary malonic acid and clinical symptoms (e.g., cardiomyopathy) for conclusive diagnosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
